molecular formula C19H22N2O2 B2503328 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-44-9

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2503328
CAS No.: 887348-44-9
M. Wt: 310.397
InChI Key: LLUNIYQKWMSZIS-UHFFFAOYSA-N
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Description

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic compound that features a benzimidazole core, which is known for its wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the reaction of o-tolyloxyethylamine with a benzimidazole derivative under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to the compound’s observed pharmacological effects, such as antitumor or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. The ortho position may provide steric hindrance or electronic effects that differentiate it from its para and meta counterparts .

Properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-17(22)19-20-15-9-5-6-10-16(15)21(19)12-13-23-18-11-7-4-8-14(18)2/h4-11,17,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUNIYQKWMSZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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